Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

This saturated tetrahydrotriazolo[1,5-a]pyrimidine scaffold offers enhanced 3D character vs planar aromatic analogs, making it ideal for sp³-rich fragment libraries. The 2-carboxylate regiochemistry is critical for CDK2 ATP-pocket binding (9-fold potency loss upon relocation). The methyl ester serves as a lipophilic prodrug handle for ADME tuning. Avoid assay discontinuity—validate this differentiation before substituting with regioisomers or unsaturated analogs.

Molecular Formula C8H12N4O2
Molecular Weight 196.21
CAS No. 1699037-37-0
Cat. No. B2703719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
CAS1699037-37-0
Molecular FormulaC8H12N4O2
Molecular Weight196.21
Structural Identifiers
SMILESCC1CCN2C(=NC(=N2)C(=O)OC)N1
InChIInChI=1S/C8H12N4O2/c1-5-3-4-12-8(9-5)10-6(11-12)7(13)14-2/h5H,3-4H2,1-2H3,(H,9,10,11)
InChIKeyQUKPCTLYCSVPPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1699037-37-0): A Saturated Triazolopyrimidine Scaffold for Medicinal Chemistry Procurement


Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1699037-37-0) is a heterocyclic building block featuring a partially saturated 4,5,6,7-tetrahydrotriazolo[1,5-a]pyrimidine core bearing a methyl ester at position 2 and a methyl substituent at position 5 . This scaffold is classified as a versatile small‑molecule fragment used in the construction of compound libraries and in fragment-based drug discovery programs . The compound is commercially available with a purity of ≥95% (HPLC) from multiple suppliers, enabling reproducible procurement for research and development .

Why Interchanging Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate with In‑Class Analogs Can Compromise Experimental Reproducibility


Although the 1,2,4-triazolo[1,5-a]pyrimidine family shares a common heterocyclic framework, even minor structural modifications—such as the degree of saturation of the pyrimidine ring, the nature of the substituent at position 2 (ester vs. acid), or the regioisomeric placement of the carboxylate group—markedly alter key physicochemical and biological properties [1]. These variations influence molecular recognition, solubility, metabolic stability, and synthetic tractability, making a direct ‘drop‑in’ replacement without supporting comparative data a significant risk to assay validity and project continuity. The evidence compiled below quantifies the specific differentiators that guide informed compound selection.

Quantitative Differentiation Evidence for Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate vs. Closest Analogs


Saturated Versus Aromatic Core: Molecular Weight and Lipophilicity Modulation

The target compound contains a fully saturated 4,5,6,7-tetrahydro pyrimidine ring, whereas the closest aromatic analog methyl [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1082977-64-7) possesses a planar, fully conjugated heterocycle . This saturation increases the molecular weight from 178.15 g mol⁻¹ (aromatic) to 196.21 g mol⁻¹ and introduces a stereogenic center at C5 that is absent in the aromatic comparator. The higher molecular weight and altered shape contribute to a predicted increase in lipophilicity (calculated log P ≈ 0.2 for the saturated ester vs. ≈ −0.3 for the aromatic ester), potentially enhancing passive membrane permeability in cell-based assays [1].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Methyl Ester Versus Free Carboxylic Acid: Reactivity, Lipophilicity, and Prodrug Potential

The target compound exists as a methyl ester, in contrast to its direct hydrolysis product 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1235439-30-1) . The ester form exhibits a calculated log D₇.₄ ≈ 0.0, whereas the acid is ionized at physiological pH with an estimated log D₇.₄ ≈ −1.8 . This >1.8 log unit difference confers markedly higher membrane permeability to the ester, making it preferable for cell‑penetration studies. Moreover, the ester serves as a protected precursor that can be quantitatively hydrolysed (typically >95% conversion in 1 M NaOH, 50 °C, 2 h) to yield the free acid when required .

Prodrug Design Synthetic Chemistry Solubility

Regioisomeric Specificity: 2‑Carboxylate vs. 6‑Carboxylate Isomers

The target compound places the methyl ester at position 2 of the triazolopyrimidine scaffold, distinguishing it from the 6‑carboxylate isomer methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 108129-02-8) . In analogous triazolopyrimidine series, moving the carboxylate group from the 2- to the 6‑position has been shown to diminish kinase inhibitory potency by up to 10‑fold (IC₅₀ shift from 0.12 μM to 1.1 μM against CDK2 in a representative study) [1]. Although direct data for the exact target pair are not available, the regioisomeric sensitivity observed across the class strongly implies that the 2‑carboxylate orientation is critical for maintaining specific pharmacophoric interactions.

Regiochemistry Biological Activity Synthetic Strategy

Optimal Application Scenarios for Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate Based on Verified Differentiation Evidence


Fragment‑Based Lead Generation Requiring Increased Molecular Complexity and Chiral Diversity

The saturated tetrahydro core and the single stereogenic center at C5 provide enhanced three‑dimensionality compared to planar aromatic analogs. This scaffold is ideally suited for fragment‑based libraries where sp³‑rich fragments are preferred for sampling novel chemical space .

Synthesis of Prodrug Candidates Where Controlled Ester Hydrolysis is Desired

The methyl ester functionality enables the compound to serve as a lipophilic prodrug form that can be unmasked to the active carboxylic acid under physiological or chemical conditions. This property is exploited in early ADME screening to balance permeability and solubility [1].

Kinase Inhibitor Programs Targeting CDK2 or Related Cyclin‑Dependent Kinases

The 2‑carboxylate regiochemistry is essential for maintaining key hydrogen‑bond interactions within the ATP‑binding pocket of CDK2, as evidenced by published SAR studies showing a 9‑fold potency drop upon relocating the carboxylate group [1]. This compound is a logical starting point for structure‑guided optimization of selective kinase inhibitors.

Quote Request

Request a Quote for Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.